What is the chemical structure of 4-Benzyl-4-methoxypiperidine
What is the chemical structure of 4-Benzyl-4-methoxypiperidine
An In-depth Technical Guide to 4-Benzyl-4-methoxypiperidine: Synthesis, Characterization, and Potential Applications
Executive Summary
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Among its many derivatives, the 4-benzylpiperidine framework has garnered significant interest as a pharmacophore, notably for its activity as a monoamine releasing agent and N-methyl-D-aspartate (NMDA) receptor antagonist.[2][3] This guide provides a comprehensive technical overview of a specific, less-documented analog: 4-Benzyl-4-methoxypiperidine . While direct literature on this compound is sparse, its structural relationship to well-characterized precursors and related molecules allows for a robust exploration of its synthesis, analytical profile, and putative applications. This document is intended for researchers, chemists, and drug development professionals, offering a foundational understanding and practical protocols for working with this promising chemical entity. We will delve into a proposed synthetic route starting from common precursors, detail the expected analytical signatures for structural verification, and discuss its potential as a modulator of key central nervous system targets.
The 4-Substituted Piperidine Scaffold: A Privileged Structure in Drug Discovery
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a prevalent motif in both natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it an ideal scaffold for interacting with biological targets. The nitrogen atom, typically protonated at physiological pH, can engage in crucial ionic interactions, while substituents at various positions can be tailored to optimize potency, selectivity, and pharmacokinetic properties.
The 4-benzylpiperidine core is particularly noteworthy. The parent compound is known to act as a monoamine releasing agent, showing a pronounced selectivity for the release of dopamine (DA) and norepinephrine (NE) over serotonin (5-HT).[2] Furthermore, derivatives of this scaffold have been explored for their potent and selective NMDA receptor antagonism, a mechanism of action relevant to treating a host of neurological and psychiatric disorders, including stroke, chronic pain, and depression.[3][4] The introduction of a methoxy group at the C-4 position, alongside the benzyl group, creates a novel chemical entity—4-benzyl-4-methoxypiperidine—whose unique stereoelectronic properties may offer a modulated pharmacological profile compared to its parent structures.
Chemical Identity and Physicochemical Properties
The fundamental step in evaluating any chemical compound is to establish its precise structure and predict its behavior in biological systems.
Chemical Structure:
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IUPAC Name: 4-benzyl-4-methoxypiperidine
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Molecular Formula: C₁₃H₁₉NO
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Molecular Weight: 205.30 g/mol
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CAS Number: Not assigned (as a less-common derivative).
| Property | Predicted Value | Method |
| logP | 2.5 - 3.0 | Crippen's fragmentation |
| pKa (amine) | 9.5 - 10.5 | Computational (ChemAxon) |
| Topological Polar Surface Area (TPSA) | 12.47 Ų | Computational |
| Hydrogen Bond Donors | 1 (amine N-H) | Rule-based |
| Hydrogen Bond Acceptors | 2 (amine N, ether O) | Rule-based |
Table 1: Predicted Physicochemical Properties of 4-Benzyl-4-methoxypiperidine.
Synthesis and Purification
A logical and efficient synthesis of 4-benzyl-4-methoxypiperidine can be designed from readily available starting materials. The most direct approach involves the methylation of its precursor, 4-benzyl-4-hydroxypiperidine.[5][6]
Proposed Synthetic Pathway
The synthesis is envisioned as a two-step process starting from the commercially available N-benzyl-4-piperidone.
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Step 1: Synthesis of the Precursor, 4-Benzyl-4-hydroxypiperidine. This intermediate is synthesized via a Grignard reaction. Benzylmagnesium bromide is added to 1-benzyl-4-piperidone to form the tertiary alcohol. The N-benzyl protecting group is subsequently removed via catalytic hydrogenation (e.g., using palladium on carbon) to yield 4-benzyl-4-hydroxypiperidine.[7] This precursor is a known building block for various therapeutic compounds.[8][9]
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Step 2: O-Methylation to Yield the Target Compound. The tertiary hydroxyl group of the precursor is converted to a methoxy group. A standard Williamson ether synthesis is the method of choice. This involves deprotonating the alcohol with a strong, non-nucleophilic base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes nucleophilic substitution with a methylating agent like methyl iodide (CH₃I).
Experimental Protocol: O-Methylation
Warning: This procedure involves highly reactive and flammable reagents (sodium hydride, methyl iodide) and should only be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-benzyl-4-hydroxypiperidine (1.0 eq).
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Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material under a nitrogen atmosphere.
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Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. The reaction mixture will evolve hydrogen gas.
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Causality Note: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide. Using THF as a solvent is crucial as it is aprotic and relatively non-polar, stabilizing the reagents.
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Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
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Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.5 eq) dropwise via syringe.
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Causality Note: Methyl iodide is an excellent electrophile for Sₙ2 reactions. The excess ensures the reaction goes to completion. The reaction is performed at low temperature to control its exothermicity.
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Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of water.
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Extraction: Transfer the mixture to a separatory funnel. Dilute with water and extract three times with ethyl acetate.
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Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: The crude product should be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 4-benzyl-4-methoxypiperidine.
Analytical Characterization and Structural Verification
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic signatures are predicted for 4-benzyl-4-methoxypiperidine.
| Technique | Predicted Observations |
| ¹H NMR | ~7.2-7.4 ppm: Multiplet, 5H (aromatic protons of benzyl group).~3.2 ppm: Singlet, 3H (methoxy -OCH₃ protons).~2.5-3.0 ppm: Multiplets, 4H (piperidine protons adjacent to N).~2.8 ppm: Singlet, 2H (benzylic -CH₂- protons).~1.5-2.0 ppm: Multiplets, 4H (piperidine protons at C3/C5).~1.5 ppm: Broad singlet, 1H (amine N-H). |
| ¹³C NMR | ~125-135 ppm: Aromatic carbons.~75-80 ppm: Quaternary carbon at C4.~50 ppm: Methoxy carbon (-OCH₃).~40-45 ppm: Piperidine carbons adjacent to N.~40 ppm: Benzylic carbon (-CH₂-).~30-35 ppm: Piperidine carbons at C3/C5. |
| Mass Spec (EI) | m/z 205: Molecular ion (M⁺).m/z 174: [M - OCH₃]⁺ fragment.m/z 114: [M - C₇H₇]⁺ fragment (loss of benzyl).m/z 91: Tropylium ion [C₇H₇]⁺. |
| FT-IR | ~3300 cm⁻¹: N-H stretch (secondary amine).~3000-3100 cm⁻¹: Aromatic C-H stretch.~2800-3000 cm⁻¹: Aliphatic C-H stretch.~1100 cm⁻¹: C-O-C ether stretch.Notable Absence: No broad O-H stretch around 3200-3600 cm⁻¹, which would be present in the precursor.[10] |
Table 2: Predicted Spectroscopic Data for 4-Benzyl-4-methoxypiperidine. Note: Predicted NMR shifts are based on standard chemical shift tables and analysis of similar structures. Actual values may vary based on solvent and experimental conditions.
Putative Pharmacological Profile and Research Applications
Given the known pharmacology of the 4-benzylpiperidine scaffold, we can hypothesize the potential biological activities and research applications of 4-benzyl-4-methoxypiperidine.
Modulation of Monoamine Transporters
4-Benzylpiperidine is a dopamine and norepinephrine releasing agent.[2] The introduction of the 4-methoxy group may alter its affinity and efficacy at the dopamine transporter (DAT) and norepinephrine transporter (NET). This compound could serve as a valuable research tool to probe the structure-activity relationships of monoamine transporter ligands. It could potentially exhibit a more refined profile, for instance, by altering the ratio of DA to NE release or by introducing weak reuptake inhibition properties.
NMDA Receptor Antagonism
Derivatives of 4-benzylpiperidine are known to be potent and subtype-selective NMDA receptor antagonists.[3][4] The NMDA receptor is a key player in synaptic plasticity, learning, and memory, but its overactivation (excitotoxicity) is implicated in various neuropathologies. The methoxy group on 4-benzyl-4-methoxypiperidine could influence its binding to specific NMDA receptor subunits (e.g., NR2B), potentially leading to a novel antagonist with a unique selectivity profile. This makes it a candidate for investigation in models of ischemic stroke, neuropathic pain, and neurodegenerative diseases like Parkinson's or Alzheimer's disease.[3]
Future Research Directions
To validate its potential, 4-benzyl-4-methoxypiperidine should be subjected to a battery of in vitro and in vivo assays:
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Receptor Binding Assays: Determine the binding affinity (Ki) for DAT, NET, SERT, and various NMDA receptor subunit combinations.
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Functional Assays: Conduct neurotransmitter uptake and release assays in synaptosomes or cultured cells to determine its efficacy as a reuptake inhibitor or releasing agent. For NMDA receptors, use electrophysiology in Xenopus oocytes or patch-clamp in neurons to measure its antagonist potency (IC₅₀).[4]
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In Vivo Studies: If in vitro results are promising, assess its effects on locomotor activity, its potential as an antidepressant or anxiolytic in animal models, and its neuroprotective effects in models of stroke or neurodegeneration.
Conclusion
4-Benzyl-4-methoxypiperidine represents an intriguing yet underexplored molecule within the pharmacologically rich class of piperidine derivatives. Based on a solid understanding of its structural analogs, this guide has outlined a reliable synthetic pathway, a comprehensive plan for analytical characterization, and a clear rationale for its potential applications in neuroscience and drug discovery. By serving as a selective modulator of monoamine transporters or NMDA receptors, this compound holds promise as a valuable chemical probe and a potential starting point for the development of novel therapeutics for CNS disorders. The protocols and predictive data herein provide a foundational framework for researchers to synthesize, verify, and begin to unlock the therapeutic potential of this compound.
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